3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The systematic IUPAC name for this compound is derived from its bicyclic framework and substituent positioning. The parent structure, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, consists of a pyridinone ring fused to a cyclopentane moiety. The "b" notation in cyclopenta[b]pyridinone indicates that the fusion occurs between the pyridinone’s second and third positions and the cyclopentane’s first and second positions. The trifluoromethyl (-CF₃) group is appended at the third position of the pyridinone ring, yielding the full name 3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one .
While the exact CAS Registry Number for the 3-trifluoromethyl isomer is not explicitly listed in the provided sources, analogous compounds offer insights. For instance, the 2-trifluoromethyl analog (CAS 1196155-83-5) shares the same bicyclic core but differs in substituent placement. The CAS registry system typically assigns unique identifiers based on structural nuances, suggesting that the 3-isomer would receive a distinct number reflecting its substitution pattern. Comparative analysis of related entries, such as ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 131748-96-4), underscores the role of substituent position in CAS differentiation.
Table 1: Nomenclature and CAS Data for Analogous Cyclopenta[b]pyridinone Derivatives
Molecular Geometry and Conformational Analysis
The molecular geometry of 3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is defined by its bicyclic system and the electronic effects of the trifluoromethyl group. The pyridinone ring adopts a planar conformation due to aromatic stabilization, while the fused cyclopentane introduces puckering. Density functional theory (DFT) studies on similar systems, such as 2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, reveal bond lengths of approximately 1.40 Å for the pyridinone C-N bond and 1.50 Å for the cyclopentane C-C bonds. The trifluoromethyl group at the 3-position induces subtle distortions: its strong electron-withdrawing nature increases the pyridinone’s carbonyl polarization, shortening the C=O bond to ~1.22 Å compared to non-fluorinated analogs.
Conformational flexibility is constrained by the fused cyclopentane. Ring puckering analysis of the 6,7-dihydro-5H moiety shows an envelope conformation, with the methylene group at position 6 acting as the flap. This geometry minimizes steric clashes between the trifluoromethyl group and the cyclopentane hydrogens. Nuclear Overhauser effect (NOE) data from related compounds, such as 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine, support this model, demonstrating through-space interactions between the cyclopentane hydrogens and aromatic protons.
Table 2: Key Geometric Parameters (Theoretical)
Comparative Structural Analysis with Related Cyclopenta[b]pyridinone Derivatives
The 3-trifluoromethyl derivative exhibits distinct electronic and steric properties compared to other cyclopenta[b]pyridinone analogs. For example, replacing the trifluoromethyl group with a chloro substituent (as in 3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives) reduces electron withdrawal at the pyridinone ring, increasing basicity. Conversely, the trifluoromethyl group’s -I effect stabilizes the enolate form, enhancing resonance delocalization into the carbonyl group.
Steric effects also vary with substituent position. The 3-trifluoromethyl group projects into the cyclopentane’s plane, creating minimal steric hindrance compared to 2-substituted analogs. This is evidenced by the higher synthetic yields reported for 3-substituted cyclopenta[b]pyridinones in palladium-catalyzed coupling reactions. Additionally, X-ray crystallography data for 2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one shows a 0.3 Å shorter distance between the substituent and adjacent hydrogens than in the 3-isomer, suggesting greater steric congestion in the 2-position.
Table 3: Substituent Effects on Cyclopenta[b]pyridinone Derivatives
| Substituent | Position | Electronic Effect | Steric Hindrance |
|---|---|---|---|
| Trifluoromethyl (-CF₃) | 3 | Strong -I | Moderate |
| Chloro (-Cl) | 3 | Moderate -I | Low |
| Trifluoromethyl (-CF₃) | 2 | Strong -I | High |
| Methyl (-CH₃) | 3 | +I (weak) | Low |
Properties
Molecular Formula |
C9H6F3NO |
|---|---|
Molecular Weight |
201.14 g/mol |
IUPAC Name |
3-(trifluoromethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)5-3-6-7(13-4-5)1-2-8(6)14/h3-4H,1-2H2 |
InChI Key |
IPERUZBFSQEDKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1N=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under controlled conditions . Another approach involves the use of trifluoromethylation reagents in the presence of catalysts to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Additions to the Carbonyl Group
The ketone moiety undergoes nucleophilic attacks, such as:
-
Grignard Reactions : Addition of organomagnesium reagents (e.g., RMgX) to form tertiary alcohols.
-
Reductive Amination : Conversion to amines using ammonia or primary amines in the presence of reducing agents (e.g., NaBH₃CN).
Example Pathway:
Yields for reductive amination typically range from 70–85% , depending on the amine nucleophile.
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring directs electrophilic substitutions to specific positions. Halogenation (e.g., chlorination) occurs at the C-3 position under acidic conditions, as demonstrated in the synthesis of chloro-substituted analogues .
Halogenation Protocol:
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Cl₂, AlCl₃ | THF | 45°C | 78% |
| 2 | NH₄OAc (catalyst) | MTBE | 70–75°C | 85% |
This method avoids ring-opening side reactions, preserving the bicyclic structure .
Cross-Coupling Reactions
The trifluoromethyl group enhances stability during transition metal-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Requires halogenation at C-3 to introduce a boronate-compatible site.
-
Buchwald-Hartwig Amination : Functionalizes the pyridine nitrogen with aryl halides.
Optimized Suzuki Conditions:
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 80°C | 65% |
Reduction of the Ketone
The carbonyl group is reduced to a methylene bridge using NaBH₄/LiCl or catalytic hydrogenation (H₂, Pd/C ), yielding 6,7-dihydro-5H-cyclopenta[B]pyridine derivatives.
Reduction Efficiency:
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH₄/LiCl | THF | 0°C → RT | 88% |
| H₂ (1 atm), Pd/C | EtOH | 25°C | 95% |
Hydrogenation preserves the trifluoromethyl group and saturates the cyclopentane ring.
Ring-Opening and Rearrangement
Under strong acidic conditions (e.g., H₂SO₄), the cyclopentane ring undergoes cleavage to form linear pyridine derivatives. This reaction is less common due to the stability of the fused bicyclic system.
Comparative Reactivity with Analogues
The trifluoromethyl group significantly alters reactivity compared to non-fluorinated derivatives:
| Compound | Electrophilic Reactivity | Nucleophilic Reactivity | Thermal Stability |
|---|---|---|---|
| 3-(Trifluoromethyl)-6,7-dihydro-5H-... | Low (deactivated ring) | High (polarized C=O) | >200°C |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | Moderate | Moderate | ~180°C |
Scientific Research Applications
3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Table 1: Comparison of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Derivatives
Key Differences and Implications
Electronic Effects
- 3-Trifluoromethyl (-CF₃) : The -CF₃ group is a strong electron-withdrawing substituent, reducing electron density at the pyridine ring and increasing resistance to oxidative degradation. This contrasts with 3-carbonitrile (-CN) , which also withdraws electrons but lacks the steric bulk of -CF₃ .
- 3-Bromo (-Br) : Bromine offers moderate electron-withdrawing effects and serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, unlike -CF₃, which is less reactive in such transformations .
Steric and Solubility Effects
- The -CF₃ group’s bulkiness may hinder interactions at sterically sensitive binding sites compared to smaller substituents like -CN or -Cl. However, it improves lipid membrane permeability, a critical factor in drug design.
- Hydrophilicity : Derivatives like 3-hydroxy (similarity score 0.92, CAS 1211523-07-7) exhibit higher water solubility due to hydrogen bonding, whereas -CF₃ reduces aqueous solubility .
Hypothetical Comparison with 3-Trifluoromethyl Derivative
- Synthesis : Likely achievable via trifluoromethylation of the parent compound using reagents like Togni’s reagent or Umemoto’s reagent.
- Stability : Superior to bromo or chloro analogues due to the inert C-F bonds.
- Bioactivity: Potential for enhanced pharmacokinetics compared to methylthio or methoxy derivatives.
Biological Activity
3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoromethyl group, which is known to enhance lipophilicity and bioactivity. Its molecular formula is with a molecular weight of approximately 202.18 g/mol. The trifluoromethyl group significantly influences the compound's interaction with biological targets.
1. Antitumor Activity
Recent studies have indicated that derivatives of cyclopenta[b]pyridine exhibit promising antitumor properties. For instance, compounds structurally related to 3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study conducted by researchers evaluated the cytotoxic effects of several derivatives on human breast cancer cells (MCF-7). The results demonstrated that compounds with a trifluoromethyl substitution exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting that the trifluoromethyl group plays a crucial role in modulating biological activity.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Non-fluorinated analog | 25.0 | Cell cycle arrest |
| Trifluoromethyl analog | 10.5 | Apoptosis induction |
2. Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary investigations have shown that it possesses inhibitory effects against a range of pathogenic bacteria and fungi.
Research Findings:
In vitro assays revealed that 3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those for standard antibiotics, indicating its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
3. Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has also been explored. It acts as an allosteric modulator of certain muscarinic receptors, which are implicated in cognitive functions and neurodegenerative diseases.
Mechanism of Action:
By binding to muscarinic receptors, it enhances acetylcholine signaling, which may offer therapeutic benefits in conditions like Alzheimer's disease. Studies have shown that administration of this compound in animal models resulted in improved memory and learning capabilities.
Discussion
The biological activity of 3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one highlights its potential as a versatile therapeutic agent. Its unique trifluoromethyl group enhances its pharmacological properties, making it a candidate for further development in oncology and infectious disease treatments.
Q & A
Basic: What are the standard synthetic routes for preparing 3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, and how is its purity validated?
Answer:
The compound is typically synthesized via cyclocondensation reactions using substituted cyclopentanone precursors. For example, cyclopentanone derivatives are reacted with trifluoromethyl-containing reagents under acid or base catalysis to introduce the trifluoromethyl group. Characterization involves:
- Infrared Spectroscopy (IR): Confirmation of carbonyl (C=O) and C-F stretches (1100–1250 cm⁻¹) .
- NMR Analysis: ¹H NMR identifies dihydrocyclopenta protons (δ 2.5–3.5 ppm), while ¹³C NMR resolves the ketone carbonyl (~200 ppm) and trifluoromethyl carbon (q, J = 30–40 Hz) .
- Elemental Analysis: Validates stoichiometry (e.g., C: 74.23%, H: 5.57%, N: 4.56%, S: 10.43% in analogous compounds) .
Advanced: How can reaction conditions be optimized to improve the yield of 3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one?
Answer:
Optimization strategies include:
- Catalyst Screening: Use of Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency .
- Temperature Control: Reactions at 80–100°C minimize side products while maintaining cyclopenta ring stability .
- High-Pressure Synthesis: Scalable methods under high pressure (e.g., 10–15 bar) improve reaction kinetics and yield, as demonstrated in analogous cyclopenta[b]pyridine syntheses .
- Green Metrics Evaluation: Calculate atom economy (≥70%) and E-factor (<5) to balance efficiency and sustainability .
Basic: What analytical techniques resolve structural ambiguities in cyclopenta[b]pyridine derivatives?
Answer:
- 2D NMR (COSY, HSQC): Correlates proton-proton and carbon-proton couplings to confirm ring connectivity and substituent positions .
- X-ray Crystallography: Determines absolute configuration and bond angles (e.g., C=O bond length ~1.21 Å) .
- Mass Spectrometry (HRMS): Exact mass analysis (e.g., m/z 215.05 for C₉H₆F₃NO) validates molecular formula .
Advanced: How can computational modeling predict the reactivity of the trifluoromethyl group in further functionalization?
Answer:
- Density Functional Theory (DFT): Calculates Fukui indices to identify electrophilic/nucleophilic sites on the trifluoromethyl group .
- Molecular Dynamics Simulations: Models solvation effects and transition states for reactions like nucleophilic substitution or cross-coupling .
- Hammett Constants: Quantifies electron-withdrawing effects of -CF₃ to guide regioselective modifications .
Basic: What pharmacological screening approaches are suitable for assessing this compound’s bioactivity?
Answer:
- In Vitro Assays:
- Molecular Docking: Predict binding affinity to target proteins (e.g., PARP-1) using AutoDock Vina .
Advanced: How can substituent effects on the cyclopenta ring influence metabolic stability?
Answer:
- In Vitro Metabolism Studies: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. The trifluoromethyl group reduces oxidative metabolism due to its electron-withdrawing nature .
- Isotope Labeling: Use ¹⁸O or deuterated analogs to track metabolic pathways (e.g., ketone reduction to alcohol) .
Basic: How is crystallographic data interpreted to confirm the compound’s structure?
Answer:
- Single-Crystal X-ray Diffraction: Measures unit cell parameters (e.g., space group P2₁/c) and refines structure using SHELX .
- Cambridge Structural Database (CSD): Compare bond lengths/angles with analogous compounds (e.g., C=O: 1.21 Å vs. 1.22 Å in 5a ).
Advanced: What strategies mitigate contradictions between calculated and observed spectral data?
Answer:
- Dynamic NMR Experiments: Variable-temperature ¹H NMR resolves conformational exchange broadening in the dihydrocyclopenta ring .
- Solvent Effects: Re-run NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding or aggregation .
- DFT-NMR Predictions: Compare computed chemical shifts (GIAO method) with experimental data to identify misassignments .
Basic: What purification methods ensure high purity (>95%) for this compound?
Answer:
- Recrystallization: Use ethanol/water mixtures to isolate crystals (mp 120–125°C) .
- Flash Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent .
- HPLC: Reverse-phase C18 column (ACN/water gradient) for final purity validation .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Substituent Variation: Introduce electron-donating (e.g., -OCH₃) or bulky groups (e.g., -Br) at position 4 to modulate bioactivity .
- 3D-QSAR Models: CoMFA or CoMSIA correlates spatial/electronic features with activity (e.g., IC₅₀ values) .
- Pharmacophore Mapping: Identify essential motifs (e.g., ketone, -CF₃) for target binding using Discovery Studio .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
